molecular formula C17H26NO3+ B1247465 2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid

Cat. No.: B1247465
M. Wt: 292.4 g/mol
InChI Key: ZIWFPGDHJIFGNS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid is a complex organic compound that features a pyridinium ion core with a methoxy group and a non-8-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by the introduction of the methoxy group and the non-8-enyl side chain. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties or as a drug delivery agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxy-2-pyridinyl)acetic acid: Similar structure but lacks the non-8-enyl side chain.

    2-(4-methoxy-2-ethylpyridin-1-ium-1-yl)acetic acid: Similar structure but with an ethyl side chain instead of non-8-enyl.

Uniqueness

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26NO3+

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid

InChI

InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3/p+1

InChI Key

ZIWFPGDHJIFGNS-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=[N+](C=C1)CC(=O)O)CCCCCCCC=C

Synonyms

montipyridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid
Reactant of Route 2
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid
Reactant of Route 3
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid
Reactant of Route 4
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid
Reactant of Route 5
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid
Reactant of Route 6
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.